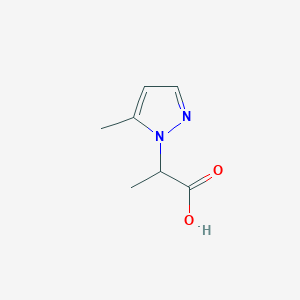

2-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Description

Contextualization of Pyrazole (B372694) Derivatives in Chemical and Biological Research

Pyrazole and its derivatives represent a pharmacologically significant scaffold that exhibits a broad spectrum of biological activities. mdpi.com The pyrazole nucleus is a key structural component in numerous established therapeutic agents, demonstrating its importance in drug discovery. mdpi.com Notable examples include the anti-inflammatory drug celecoxib (B62257), the antipsychotic agent CDPPB, and the anti-obesity drug rimonabant. mdpi.com The wide-ranging pharmacological potential of the pyrazole moiety has spurred extensive research into its chemical and biological properties. mdpi.com

The versatility of the pyrazole ring stems from its unique electronic and structural features. It is a five-membered heterocyclic compound with three carbon atoms and two adjacent nitrogen atoms. mdpi.com This arrangement allows for various substitution patterns, leading to a vast library of derivatives with diverse biological functions. Researchers have explored pyrazole derivatives as potential anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant agents, among others. nih.gov The ability to readily modify the pyrazole core makes it an attractive scaffold for developing new therapeutic agents with improved efficacy and selectivity. nih.gov

Significance of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid as a Model Scaffold in Contemporary Organic and Medicinal Chemistry

While the broader class of pyrazole derivatives is well-established, this compound has emerged as a significant model scaffold in its own right. Its structure, featuring a pyrazole ring, a methyl group, and a propanoic acid side chain, provides a versatile platform for further chemical modifications. The carboxylic acid group, in particular, serves as a key functional handle for the synthesis of a variety of derivatives, including amides and esters.

The utility of this compound as a synthetic intermediate is evident in its application in the preparation of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the synthesis of novel compounds investigated for their potential as inhibitors of various enzymes. The strategic placement of the methyl group and the propanoic acid chain on the pyrazole ring influences the compound's steric and electronic properties, which can be fine-tuned in its derivatives to achieve desired biological activities.

Although not as extensively documented as some other pyrazole-containing drugs, the recurring appearance of the this compound core in patented chemical structures and synthetic schemes underscores its importance as a foundational building block. Its relatively simple yet functionalized structure makes it an ideal starting point for the exploration of new chemical space in the quest for novel bioactive molecules.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | |

| Physical Form | Solid | |

| InChI Key | CBZGESBWHSGWLK-UHFFFAOYSA-N | |

| SMILES String | CC(C(O)=O)n1nccc1C |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-4-8-9(5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZGESBWHSGWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Methyl 1h Pyrazol 1 Yl Propanoic Acid

Established Synthetic Pathways for Pyrazole-Containing Propanoic Acids

The construction of pyrazole-containing propanoic acids often relies on foundational synthetic organic chemistry principles, including condensation reactions to form the heterocyclic ring, specific carboxylation techniques, and multi-step sequences that build the molecule piece by piece.

The most fundamental approach to synthesizing the pyrazole (B372694) core is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or a synthetic equivalent. nih.gov This method, known as the Knorr pyrazole synthesis, is highly versatile. nih.gov For the target molecule, this could involve reacting a substituted hydrazine with a β-keto ester that already contains the propanoic acid precursor.

Key strategies include:

Cyclocondensation of 1,3-Diketones: The reaction of various arylhydrazines with 1,3-diketones can be catalyzed, for instance by copper (II) nitrate, to produce 1,3,5-trisubstituted pyrazoles with high regioselectivity and good yields. nih.gov The reaction between a hydrazine and an α,β-ethylenic ketone is another common pathway. nih.gov

Reaction with Hydrazones: A one-pot cyclization of hydrazone dianions with diethyl oxalate (B1200264) has been described for the synthesis of pyrazole-3-carboxylates in good yields. nih.govmdpi.com

1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition of diazo compounds, such as ethyl diazoacetate, with α-methylene carbonyl compounds is a facile, one-pot procedure for generating pyrazole-5-carboxylates. nih.govmdpi.com

A general representation of the Knorr synthesis is shown below:

Reactant A (1,3-dicarbonyl compound) + Reactant B (Hydrazine) → Product (Substituted Pyrazole)

| Reactant A (Example) | Reactant B (Example) | Catalyst/Conditions | Resulting Pyrazole Type | Reference |

| 4,4,4-trifluoro-1-arylbutan-1,3-diketone | Arylhydrazine | N,N-dimethylacetamide, acid medium | 1-Aryl-3-aryl-5-trifluoromethyl pyrazole | nih.gov |

| α,β-Ethylenic ketone | p-(4-(tert-butyl)phenyl)hydrazine | Copper triflate, bmim | 1,3,5-Trisubstituted pyrazole | nih.gov |

| Hydrazone dianion | Diethyl dioxalate | One-pot cyclization | Pyrazole-3-carboxylate | mdpi.com |

Introducing the carboxylic acid group onto a pre-formed pyrazole ring is a critical step in many synthetic routes. Several methods exist for this transformation, often involving the oxidation of a suitable precursor or the direct addition of a carboxyl group. researchgate.net

Common carboxylation strategies include:

Oxidation of Alkyl or Formyl Groups: A common method involves the oxidation of a methyl or formyl group attached to the pyrazole ring to a carboxylic acid. researchgate.net The Vilsmeier-Haack reaction is frequently used to introduce a formyl group (an aldehyde) onto the pyrazole ring, which can then be oxidized to the desired carboxylic acid. mdpi.comencyclopedia.pub For example, phenylhydrazones can be treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 4-formyl-1-phenylpyrazoles. encyclopedia.pubmdpi.com

Hydrolysis of Precursors: The hydrolysis of ester or nitrile groups to a carboxylic acid is a standard and effective method.

Metal-Mediated Carboxylation: Halogenated pyrazoles can be converted into organolithium intermediates, which are then reacted with carbon dioxide to install the carboxyl group. researchgate.net Another novel approach involves the copper(II)-facilitated decarboxylation of a pyrazole-dicarboxylic acid in a pyridine-water system to yield a pyridyl-pyrazole carboxylic compound, demonstrating sophisticated control over carboxyl group manipulation. rsc.org

Often, the synthesis of complex molecules like 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid requires a multi-step approach where the pyrazole scaffold is first constructed and then functionalized. nih.gov These strategies offer flexibility in introducing various substituents.

A typical multi-step sequence might involve:

Pyrazole Ring Formation: Synthesis of a functionalized pyrazole, such as a 4-nitrophenyl-substituted pyrazole, via condensation of a substituted phenylhydrazine (B124118) with a 1,3-dicarbonyl compound. acs.org

Functional Group Interconversion: The nitro group can be reduced to an amine, providing a reactive handle for further modification. acs.org

Side Chain Introduction: The amine can then be used in subsequent reactions, such as amidation, to build the final desired structure. acs.org

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these multi-step processes, significantly reducing reaction times for condensation and subsequent functionalization steps. ias.ac.in Automated continuous flow systems have also been developed for the rapid multi-step synthesis of related compounds like 2-pyrazolines. rsc.org

| Step | Description | Example Reagents | Purpose | Reference |

| 1 | Condensation | 4-Nitrophenylhydrazinium chloride, 1,3-dicarbonyl | Forms nitro-substituted pyrazole core | acs.org |

| 2 | Reduction | Stainless steel capillary (Bechamp reduction) | Converts nitro group to amine | acs.org |

| 3 | Amidation | Carboxylic acids | Attaches side chain to the amine | acs.org |

Novel Synthetic Routes for this compound and its Analogues

Recent research has focused on developing more efficient and selective synthetic methods, including tandem reactions that combine multiple steps into one pot and enantioselective strategies to produce specific chiral isomers.

Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, offer significant advantages in terms of efficiency and atom economy. rsc.org The Knoevenagel condensation followed by a Michael addition is a powerful tandem sequence used in pyrazole chemistry. researchgate.netresearchgate.net

This reaction typically involves an aldehyde and an active methylene (B1212753) compound like a pyrazolone (B3327878). The process unfolds as follows:

Knoevenagel Condensation: The pyrazolone reacts with an aldehyde to form an enone (a Michael acceptor). nih.gov

Michael Addition: A second molecule of the pyrazolone then attacks the newly formed enone, leading to a bis-pyrazolone species. nih.gov

This strategy has been effectively used for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). researchgate.netrsc.org While this specific outcome differs from the target molecule, the underlying principle of using tandem reactions to rapidly build molecular complexity around a pyrazole core is a key area of modern synthetic exploration. nih.gov

The target compound possesses a stereocenter, meaning it exists as two non-superimposable mirror images (enantiomers). Enantioselective synthesis aims to produce one of these enantiomers preferentially, which is crucial in fields like medicinal chemistry.

Key approaches to the enantioselective synthesis of chiral pyrazole analogues include:

Use of Chiral Auxiliaries: A chiral auxiliary, such as a SuperQuat oxazolidinone, can be attached to a precursor molecule to direct a subsequent reaction. nih.gov For example, an achiral enolate can be alkylated, with the auxiliary guiding the electrophile to one face of the molecule, resulting in high diastereoselectivity. The auxiliary can then be cleaved to reveal the chiral product. nih.gov

Asymmetric Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other. Asymmetric transfer hydrogenation of a BCP-ketone (bicyclo[1.1.1]pentane) is one such strategy to create a chiral center. nih.gov Novel chiral organocatalysts, such as those based on a binaphthylazepine backbone, are being developed for asymmetric reactions like intramolecular oxa-Michael additions. mdpi.com

Synthesis from Chiral Precursors: A robust method for preparing pyrazole-derived α-amino acids starts from L-aspartic acid, a naturally chiral molecule. rsc.org A Horner-Wadsworth-Emmons reaction followed by a one-pot condensation/aza-Michael process with a hydrazine derivative leads to the regioselective synthesis of the chiral pyrazole product. rsc.org

| Strategy | Description | Example | Outcome | Reference |

| Chiral Auxiliary | A removable chiral group directs a stereoselective reaction. | Acylation of an oxazolidinone followed by alkylation. | High diastereoselectivity in forming α-chiral products. | nih.gov |

| Asymmetric Catalysis | A chiral catalyst creates a stereocenter. | Asymmetric transfer hydrogenation of a ketone. | Enantioselective formation of a chiral alcohol. | nih.gov |

| Chiral Pool Synthesis | Starting from a readily available chiral molecule. | Synthesis from L-aspartic acid. | Regioselective synthesis of pyrazole-derived α-amino acids. | rsc.org |

Optimization of Reaction Conditions for this compound Production

The efficient synthesis of this compound is crucial for its application in various fields of chemical research. Optimization of reaction conditions is a critical step to ensure high yields, purity, and cost-effectiveness. A plausible and common synthetic route involves the N-alkylation of 5-methylpyrazole with a suitable propanoic acid derivative, such as an ethyl 2-halopropanoate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. The optimization of this process focuses on several key parameters, including the choice of catalyst, solvent, and reaction temperature, which collectively determine the efficiency of the reaction and the quality of the product.

Impact of Solvents and Temperature on Reaction Efficiency and Product Yield

The selection of an appropriate solvent and the control of reaction temperature are fundamental to optimizing the synthesis of this compound. These parameters influence reaction kinetics, solubility of reactants and catalysts, and can even alter the reaction pathway, thereby affecting both the yield and purity of the product. nih.govnih.gov

Solvent Effects: The solvent's properties, such as polarity and its ability to act as a proton donor or acceptor, can dramatically affect the N-alkylation of pyrazoles. In many pyrazole syntheses, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective. nih.govresearchgate.net For instance, in a copper-catalyzed oxidative coupling to form pyrazoles, DMF was found to be a suitable solvent. nih.gov In other cases, alcohols like ethanol (B145695) are used, particularly in condensation reactions. rsc.org However, studies on divergent pyrazole synthesis have shown that conventional solvents such as acetonitrile (B52724) (CH3CN), ethanol (EtOH), tetrahydrofuran (B95107) (THF), and DMSO may not always be effective, leading to no reaction in some cases. nih.gov In contrast, ionic liquids have emerged as a "green" and efficient alternative, sometimes providing significantly higher yields. nih.gov The choice of solvent can also be critical for regioselectivity in the alkylation of unsymmetrical pyrazoles.

The following interactive data table summarizes research findings on the impact of different solvents and temperatures on the yield of various pyrazole synthesis reactions.

| Solvent | Temperature (°C) | Yield (%) | Reference Reaction |

|---|---|---|---|

| Toluene | 60 | Good | Silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles nih.gov |

| THF | 60 | Poor | Silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles nih.gov |

| Dioxane | 60 | Poor | Silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles nih.gov |

| DMF | 80 | 35% (with I₂) | Iodine-catalyzed reaction of aldehyde hydrazones nih.gov |

| CH₃CN | 80 | Moderate | Iodine-catalyzed reaction of aldehyde hydrazones nih.gov |

| Ethanol | Reflux | Good | N-fused pyrazole synthesis nih.gov |

| [HDBU][OAc] (Ionic Liquid) | Room Temp | 95% | Divergent pyrazole synthesis nih.gov |

| [HDBU][OAc] (Ionic Liquid) | 95 | 85% (different product) | Temperature-controlled divergent pyrazole synthesis nih.gov |

| Water | Room Temp | Excellent | Synthesis of pyrano[2,3-c]pyrazole-5-carboxylates rsc.org |

| Methanol | Room Temp | Poor | Synthesis of pyrano[2,3-c]pyrazole-5-carboxylates rsc.org |

Chemical Reactivity and Derivatization of 2 5 Methyl 1h Pyrazol 1 Yl Propanoic Acid

Reactivity of the Pyrazole (B372694) Nucleus in 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. chemicalbook.com Its aromaticity and the presence of the nitrogen atoms confer a unique reactivity profile. In the case of this compound, the N1 position is substituted with the propanoic acid group, which influences the subsequent reactions on the heterocyclic core.

Nucleophilic and Electrophilic Reactions of Pyrazole Derivatives

The pyrazole nucleus is considered a π-excessive aromatic system. nih.gov The distribution of electron density within the ring makes the C4 position the most susceptible to electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. chemicalbook.comnih.govresearchgate.netglobalresearchonline.net Conversely, the C3 and C5 positions are comparatively electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them potential sites for nucleophilic attack. chemicalbook.comnih.govresearchgate.net

In this compound, the N1-substituent and the C5-methyl group modulate this inherent reactivity. The N1 position is already occupied, precluding direct substitution there. The C4 position remains the primary site for electrophilic attack. The basic, pyridine-like nitrogen atom at the N2 position is reactive towards electrophiles, such as in protonation or alkylation reactions. pharmaguideline.comnih.gov Deprotonation at the C3 position with a strong base can lead to ring-opening reactions. pharmaguideline.com

| Position | Reaction Type | Description | Governing Factor |

|---|---|---|---|

| C4 | Electrophilic Substitution | The position of highest electron density, readily undergoes reactions like halogenation and nitration. nih.govglobalresearchonline.net | π-excessive aromatic character. nih.gov |

| C3 / C5 | Nucleophilic Attack | These positions are electron-deficient and can be attacked by nucleophiles. researchgate.net | Proximity to electronegative nitrogen atoms. researchgate.net |

| N2 | Electrophilic Attack / Basicity | The pyridine-like nitrogen has a lone pair of electrons and readily reacts with electrophiles and acids. pharmaguideline.comnih.gov | sp²-hybridized nitrogen with available lone pair. nih.gov |

Alkylation and Acylation Strategies for Pyrazole Functionalization

Functionalization of the pyrazole ring through alkylation and acylation is a well-established strategy. While N-alkylation is common for pyrazoles with a free N-H group, the N1-substituted nature of this compound directs further alkylation to the N2 position. pharmaguideline.comresearchgate.net This reaction, typically carried out with alkyl halides, results in the formation of a quaternary pyrazolium (B1228807) salt. rrbdavc.org Modern methods have also been developed for N-alkylation using trichloroacetimidate (B1259523) electrophiles under acidic conditions, which could potentially be adapted for N2-alkylation. researchgate.netsemanticscholar.org

Acylation reactions can also be performed on the pyrazole nucleus. acs.org Similar to alkylation, reaction with an acylating agent would likely lead to the formation of an N2-acylpyrazolium salt. C-acylation, while less common, could potentially be directed to the C4 position under specific conditions, such as Friedel-Crafts type reactions.

| Reaction | Reagents | Product Type | Reference |

|---|---|---|---|

| N2-Alkylation | Alkyl Halides (e.g., CH₃I), Dimethylsulfate | N1,N2-dialkylpyrazolium salt | pharmaguideline.comrrbdavc.org |

| N2-Alkylation | Trichloroacetimidate Electrophiles, Brønsted Acid | N1,N2-dialkylpyrazolium salt | researchgate.netsemanticscholar.org |

| N2-Acylation | Acyl Halides (e.g., Acetyl Chloride) | N2-Acylpyrazolium salt | acs.org |

Transformations of the Propanoic Acid Moiety

The propanoic acid side chain offers a versatile handle for a variety of chemical transformations characteristic of carboxylic acids. These reactions allow for the synthesis of a wide range of derivatives, including esters and amides, without altering the core pyrazole structure.

Esterification Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can be readily converted into its corresponding esters through various esterification methods. The classical Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. researchgate.net The yield of this equilibrium-driven reaction can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.net

Alternatively, numerous other reagents can facilitate esterification under milder conditions. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to form esters, particularly with primary alcohols. organic-chemistry.org Another method involves the conversion of the carboxylic acid to an acid chloride, which then reacts rapidly with an alcohol.

| Method | Reagents | Conditions | Key Feature |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Reflux | Classic, equilibrium-driven method. researchgate.net |

| Carbodiimide Coupling | Alcohol, EDCI, NaHCO₃ | Room Temperature | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine (B92270) | Stepwise, often at 0°C to room temp. | Highly reactive intermediate, good for hindered alcohols. |

Amide Formation and Related Derivatizations

The synthesis of amides from the carboxylic acid group is a fundamental transformation for creating derivatives with diverse properties. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine. organic-chemistry.org Due to the low reactivity of unactivated carboxylic acids, the reaction often requires a coupling agent to form a more reactive intermediate. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or phosphonium-based reagents like T3P (n-propanephosphonic acid anhydride). organic-chemistry.org

An alternative two-step procedure involves first converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of an amine. youtube.com This method is very effective but can be less suitable for substrates with acid-sensitive functional groups. Boronic acid derivatives have also been shown to be highly active catalysts for direct amidation at room temperature. organic-chemistry.org

| Method | Reagents | Product | Reference |

|---|---|---|---|

| Direct Coupling | Amine, Coupling Agent (EDC, T3P, etc.) | Amide | organic-chemistry.org |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide | youtube.com |

| Boronic Acid Catalysis | Amine, Boronic Acid Catalyst | Amide | organic-chemistry.org |

| Titanium Catalysis | Amine, TiCl₄ | Amide | dntb.gov.ua |

Decarboxylation and Other Functional Group Interconversions

Decarboxylation of aliphatic carboxylic acids like this compound is generally a challenging transformation that requires harsh conditions unless an activating group is present at the α- or β-position. While the decarboxylation of pyrazole-4-carboxylic acids is known, particularly using copper catalysts, this applies to carboxyl groups directly attached to the pyrazole ring and is not directly analogous to the propanoic acid side chain. rsc.orggoogle.com Copper-mediated decarboxylative coupling reactions have been developed for some carboxylic acids, but their applicability here would require specific investigation. acs.org

More feasible functional group interconversions of the propanoic acid moiety include the reduction of the carboxylic acid to the corresponding primary alcohol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can then serve as a precursor for further derivatization, such as conversion to halides or ethers.

Synthesis of Advanced Analogues and Conjugates of this compound

The generation of advanced analogues from the parent compound involves strategic chemical transformations. These modifications are designed to modulate the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. Key strategies include substitution on the pyrazole ring, diversification of the acid side chain, and the construction of fused heterocyclic systems.

The pyrazole ring within the molecule is amenable to various electrophilic substitution reactions, allowing for the introduction of diverse functional groups. The C4 position of the pyrazole is often the most reactive site for such substitutions.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the pyrazole ring can significantly alter the electronic properties and metabolic stability of the compound. For instance, chlorination at the C4-position can be achieved using reagents like N-chlorosuccinimide (NCS). The Vilsmeier-Haack reaction, using a phosphorus oxychloride and dimethylformamide mixture, can be employed to introduce a formyl group (-CHO) at the C4-position, which can then serve as a handle for further transformations. nih.gov While direct halogenation of the title compound is specific, the reactivity of related pyrazole systems provides a strong precedent for these transformations. nih.gov

Methyl and Other Substitutions: Alkylation, particularly methylation, at the C4-position can also be performed to introduce small lipophilic groups. Furthermore, functional groups like the nitro group (-NO2) can be introduced, which can subsequently be reduced to an amino group (-NH2), providing a point for further conjugation.

The table below summarizes potential modifications to the pyrazole ring based on established reactivity patterns of similar pyrazole structures.

| Modification Type | Reagent/Condition | Position of Substitution | Resulting Analogue Structure (Example) |

| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | C4 | 2-(4-formyl-5-methyl-1H-pyrazol-1-yl)propanoic acid |

| Nitration | Nitrating Mixture (HNO₃/H₂SO₄) | C4 | 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid |

The carboxylic acid group of the propanoic acid chain is a highly versatile functional handle for creating a wide array of derivatives, most notably esters and amides. researchgate.net This diversification is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a nucleophile. bohrium.comnih.gov

Esterification: Reaction with various alcohols (R-OH) in the presence of an acid catalyst or after activation yields the corresponding esters. This modification can enhance lipophilicity and modulate the compound's pharmacokinetic profile.

Amidation: A broad range of amide derivatives can be synthesized by reacting the activated carboxylic acid with primary or secondary amines (R₁R₂NH). bohrium.comnih.gov This strategy allows for the introduction of diverse structural motifs and functional groups, enabling the formation of conjugates with other bioactive molecules or chemical probes. The synthesis of novel 2-aryl-1-hydroxyimidazole-5-carboxamides demonstrates the utility of this approach in creating libraries of compounds for screening. nih.gov

The following table illustrates the diversification potential at the propanoic acid chain.

| Derivative Type | Nucleophile (Example) | Coupling Method (Example) | Resulting Analogue Structure (Example) |

| Ester | Ethanol (B145695) | SOCl₂ activation, then ethanol addition | Ethyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate |

| Amide | Benzylamine | EDC/HOBt coupling | N-benzyl-2-(5-methyl-1H-pyrazol-1-yl)propanamide |

| Amide | Morpholine (B109124) | Acyl chloride formation, then morpholine addition | (2-(5-methyl-1H-pyrazol-1-yl)propanoyl)morpholine |

Heteroannulated pyrazoles, where another heterocyclic ring is fused to the pyrazole core, represent a significant structural modification. These bicyclic systems often exhibit distinct chemical and biological properties compared to their monocyclic precursors. The synthesis of such analogues typically involves the use of a substituted pyrazole that bears reactive functional groups capable of participating in a cyclocondensation reaction. nih.govnih.govbeilstein-journals.org

For instance, a C4-formyl C5-amino pyrazole derivative, which could potentially be synthesized from the parent compound through a series of steps, can undergo cyclocondensation with active methylene (B1212753) compounds to form pyrazolo[3,4-b]pyridines. Similarly, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolopyridazinones. researchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines is another well-established route, often starting from a pyrazole with an amino group adjacent to a nitrogen atom, which can react with a 1,3-dicarbonyl compound or its equivalent. researchgate.netmdpi.com

The table below outlines general strategies for creating heteroannulated systems from appropriately functionalized derivatives of this compound.

| Fused Ring System | Required Precursor Functionality | Cyclization Partner (Example) | General Strategy |

| Pyrazolo[3,4-b]pyridine | C4-amino, C5-formyl | Malononitrile | Friedländer annulation |

| Thieno[2,3-c]pyrazole | C4-formyl, C5-chloro | Ethyl thioglycolate | Fiesselmann thiophene (B33073) synthesis |

| Pyrazolo[1,5-a]pyrimidine | N1-unsubstituted, C5-amino | Acetylacetone | Condensation/Intramolecular cyclization |

Advanced Analytical Characterization and Quantification Methodologies

Spectroscopic Techniques for Structural Elucidation of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid and its Derivatives

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that acts as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found significantly downfield. The carbons of the pyrazole (B372694) ring and the propanoic acid side chain would have characteristic chemical shifts. For example, in perdeuterated 3,5-dimethylpyrazole, the C-4 carbon signal appears at 104.08 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures and may not represent exact experimental values.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-CH₃ | ~2.2 | ~11 |

| Pyrazole-H3 | ~7.4 | ~140 |

| Pyrazole-H4 | ~6.0 | ~105 |

| Propanoic-CH | ~4.8 (quartet) | ~55 |

| Propanoic-CH₃ | ~1.6 (doublet) | ~18 |

| COOH | >10 (broad) | ~175 |

| Pyrazole-C5 | N/A | ~148 |

Mass spectrometry (MS) is a key technique for confirming the molecular weight of this compound and for gaining structural information through its fragmentation pattern. The molecular formula of the compound is C₇H₁₀N₂O₂, with a monoisotopic mass of 154.07423 Da. uni.lu

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 154. uni.lu Depending on the ionization technique, adducts such as [M+H]⁺ (m/z 155.08151) and [M+Na]⁺ (m/z 177.06345) may also be prominent. uni.lu

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (a loss of 45 Da, giving a fragment at m/z 109) and cleavage of the propanoic acid side chain. libretexts.org The fragmentation of the pyrazole ring itself could also occur. Analysis of the fragmentation of similar structures, such as propanoic acid, can help in interpreting the spectrum. docbrown.infochim.lu

Table 2: Predicted Mass Spectrometry Adducts and Fragments for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 154.07368 | Molecular Ion uni.lu |

| [M+H]⁺ | 155.08151 | Protonated Molecule uni.lu |

| [M+Na]⁺ | 177.06345 | Sodium Adduct uni.lu |

| [M-H]⁻ | 153.06695 | Deprotonated Molecule uni.lu |

| [M+H-H₂O]⁺ | 137.07149 | Loss of water from the protonated molecule uni.lu |

| [M-COOH]⁺ | 109 | Loss of the carboxylic acid group |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for its isolation. These methods are also used to determine the purity of synthesized batches of the compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of a vast array of organic compounds. For a polar compound like this compound, a reversed-phase (RP) HPLC method would be most suitable. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

While a specific HPLC method for this compound is not detailed in the available literature, a method for a related, more complex pyrazole derivative, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, has been developed. pensoft.net This method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 3, with UV detection at 225 nm. pensoft.net A similar approach could be adapted for this compound, with optimization of the mobile phase composition and gradient to achieve optimal separation and peak shape. The purity of the compound can be determined by integrating the area of the main peak and any impurity peaks.

Table 3: Exemplar HPLC Parameters for Analysis of a Related Pyrazole Derivative pensoft.net

| Parameter | Condition |

| Column | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Temperature | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC.

UPLC methods are particularly valuable in research for high-throughput screening and for the analysis of complex mixtures. While specific UPLC methods for this compound are not published, the principles of method development would be similar to HPLC. A UPLC method would offer a more rapid assessment of purity and could be coupled with mass spectrometry (UPLC-MS) for highly sensitive and selective analysis. Some suppliers of this compound indicate the availability of UPLC data, suggesting its use in quality control. bldpharm.com

Isotopic Labeling for Quantitative Analysis and Mechanistic Tracing

Isotopic labeling is a powerful technique where one or more atoms in a molecule are replaced with their heavier, stable isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N). This allows the molecule to be traced and quantified in complex biological or chemical systems.

For quantitative analysis, an isotopically labeled version of this compound can be synthesized and used as an internal standard in mass spectrometry-based assays. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute in chromatography, but are distinguishable by their mass-to-charge ratio in the mass spectrometer. This allows for very accurate quantification, as it corrects for variations in sample preparation and instrument response. For example, 13C-labeled analogs of the related compound 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid are commercially available for use in metabolomics and MS/MS screening. isotope.commedchemexpress.com

In mechanistic studies, isotopic labeling can be used to follow the metabolic fate of the compound or to elucidate reaction mechanisms. For instance, radioisotopes like ¹³¹I can be incorporated into pyrazole derivatives to study their in-vivo biodistribution. nih.gov The development of synthetic routes to deuterated pyrazole derivatives has also been a subject of research, which is relevant for mechanistic studies. researchgate.net

Deuterium (B1214612) and Carbon-13 Labeling in this compound Research

No research findings on the synthesis or application of deuterium or carbon-13 labeled This compound were found.

Application in Metabolomics Studies Utilizing Labeled Analogues

No metabolomics studies that apply labeled analogues of This compound have been documented in the searched scientific literature.

Mechanistic and Theoretical Investigations of 2 5 Methyl 1h Pyrazol 1 Yl Propanoic Acid

Computational Chemistry Approaches for 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Computational chemistry offers a suite of tools to probe the intrinsic properties of molecules like this compound, from its electronic landscape to its dynamic behavior.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule. For a compound like this compound, DFT calculations could be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govmdpi.com

A key aspect of such studies is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, with a larger gap suggesting higher electronic stability and lower chemical reactivity. nih.govmdpi.com For instance, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid revealed a HOMO-LUMO energy gap of approximately 4.458 eV, indicating significant electronic stability. mdpi.com Similar calculations for this compound would provide crucial information about its kinetic stability and reactivity profile.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electrostatic potential on the molecule's surface. nih.gov These maps use a color scale to identify electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers), which is vital for predicting how the molecule might interact with biological targets.

Table 1: Potential Quantum Chemical Parameters for this compound

| Parameter | Theoretical Significance |

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms. |

| HOMO-LUMO Energy Gap | Indicates electronic stability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, offering insights into local reactivity. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture, molecular modeling and dynamics (MD) simulations offer a view of a molecule's behavior over time. nih.gov For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrazole (B372694) Derivatives

QSAR studies are a cornerstone of modern drug discovery, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrazole derivatives, which exhibit a wide range of biological activities, QSAR is a valuable tool for designing more potent and selective compounds. nih.gov

Development of 2D and 3D QSAR Models

Both 2D and 3D QSAR models have been successfully applied to various classes of pyrazole derivatives. 2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D structure, such as molecular weight, logP, and topological indices.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of the molecules. nih.gov These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. The resulting contour maps provide a visual guide for identifying regions where modifications to the molecular structure could enhance activity. For instance, a 3D-QSAR study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors indicated that the electrostatic field had the highest correlation with activity. plos.org

Table 2: Common Descriptors in QSAR Models for Pyrazole Derivatives

| QSAR Type | Descriptor Examples | Application |

| 2D-QSAR | Molecular Weight, LogP, Molar Refractivity, Topological Indices | Predicting activity based on bulk and electronic properties. |

| 3D-QSAR (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields, H-bond Donor/Acceptor Fields | Guiding structural modifications for improved potency and selectivity. |

Topomer CoMFA in Predicting Biological Activity

Topomer CoMFA is a 3D-QSAR technique that combines the principles of topomer similarity indexing and CoMFA. A key advantage of Topomer CoMFA is that it bypasses the need for manual molecular alignment, which can be a subjective and time-consuming step in traditional 3D-QSAR. The method involves breaking down each molecule into smaller fragments and generating a "topomer" shape for each, which is then used to build the QSAR model.

This approach has been successfully used to develop predictive models for various classes of compounds. For example, a study on triazine morpholino derivatives as mTOR inhibitors demonstrated the utility of Topomer CoMFA in generating a robust model with good predictive power. nih.gov Applying Topomer CoMFA to a series of pyrazole derivatives, including this compound, could provide valuable insights for lead optimization.

In Silico Mechanistic Insights and Target Interaction Prediction

Computational methods are increasingly used to predict the biological targets of small molecules and to understand the molecular basis of their action. mdpi.com For this compound, in silico approaches can generate hypotheses about its potential protein targets and binding modes.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By docking this compound into the binding sites of various proteins, researchers can identify potential targets and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The results of docking studies can be further refined and validated using MD simulations to assess the stability of the predicted binding pose over time.

Furthermore, various online tools and databases can be used for in silico target prediction based on the chemical structure of the ligand. mdpi.com These methods often rely on machine learning algorithms trained on large datasets of known ligand-protein interactions. Such predictions can provide a starting point for experimental validation and help to elucidate the mechanism of action of novel compounds.

Table 3: In Silico Approaches for Mechanistic and Target Insights

| Technique | Purpose | Expected Outcome |

| Molecular Docking | Predict the binding mode of a ligand within a protein's active site. | Identification of key interacting residues and prediction of binding affinity. |

| Molecular Dynamics (MD) Simulation | Assess the stability of a ligand-protein complex over time. | Validation of docking poses and understanding of dynamic interactions. |

| Target Prediction Servers | Identify potential biological targets based on ligand structure. | A list of putative protein targets for experimental verification. |

Prediction of Pharmacokinetic and Metabolic Profiles

Similarly, there are no published studies that provide a predicted or experimentally determined pharmacokinetic and metabolic profile for this compound. In silico tools are often used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds in the early stages of drug discovery. However, the results of such predictions for this specific compound have not been published. Information on the metabolic stability and potential metabolites of this compound is therefore not available.

Biological Activities and Pharmacological Potentials of 2 5 Methyl 1h Pyrazol 1 Yl Propanoic Acid and Its Derivatives

Anti-Inflammatory and Analgesic Properties

Derivatives of pyrazole (B372694) are well-established for their anti-inflammatory and analgesic effects, with several marketed drugs like celecoxib (B62257) and lonazolac (B1214889) featuring the pyrazole core. nih.govrjpbr.com Research into analogues of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid continues to reveal potent agents that modulate inflammatory pathways.

Mechanisms of Action in Inflammation Pathways (e.g., COX Inhibition)

The primary mechanism behind the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. ijpsjournal.comresearchgate.net COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. mdpi.com There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric mucus production, and COX-2, which is induced during inflammation. ijpsjournal.commdpi.com

Many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. nih.gov Consequently, much research has focused on developing selective COX-2 inhibitors. nih.gov Pyrazole-based structures have proven particularly effective in achieving this selectivity. For example, a study on 1,5-diaryl pyrazoles, a class structurally related to the target compound, identified derivatives with high selectivity for COX-2 over COX-1. nih.gov The design of these molecules often involves incorporating specific substituents on the pyrazole ring that fit into the active site of the COX-2 enzyme. ijpsjournal.com

Some pyrazole derivatives exhibit a dual mechanism of action, inhibiting both COX and lipoxygenase (LOX) enzymes. nih.govfrontiersin.org The 5-LOX enzyme is responsible for producing leukotrienes, another class of inflammatory mediators. Dual inhibition is considered a promising strategy for developing anti-inflammatory agents with a broader efficacy and potentially improved safety profile. nih.govfrontiersin.org For instance, thymol-pyrazole hybrids have been synthesized to act as dual COX-2/5-LOX inhibitors, combining the pharmacophore of a COX-2 inhibitor with a natural 5-LOX inhibitor. nih.govresearchgate.net

Comparative Studies with Reference Compounds

The efficacy of novel pyrazole derivatives is often evaluated against established anti-inflammatory drugs. In numerous studies, these compounds have demonstrated activity comparable or superior to standards like ibuprofen (B1674241), celecoxib, and indomethacin.

For example, certain hybrid pyrazole analogues showed significant reduction in carrageenan-induced paw edema in animal models, with inhibition percentages of 80.87% and 80.63%, which were comparable to the standard drug ibuprofen (81.32%). nih.gov The analgesic activity of these compounds was also found to be on par with ibuprofen, with some derivatives showing 73.72% inhibition in acetic acid-induced writhing tests, against 74.12% for the standard. nih.gov

In another study, newly synthesized thymol-pyrazole hybrids not only showed potent in-vivo anti-inflammatory activity higher than celecoxib but also demonstrated a superior gastrointestinal safety profile, causing no ulceration, similar to celecoxib. nih.govresearchgate.net The development of pyrazole derivatives with dual COX-2/5-LOX inhibitory action has yielded compounds with better anti-inflammatory effects than celecoxib in preclinical models. frontiersin.org

Table 1: Comparative Anti-Inflammatory and Analgesic Activity of Pyrazole Derivatives

| Compound/Derivative Type | Assay | Activity/Inhibition (%) | Reference Drug | Reference Drug Activity (%) | Source |

|---|---|---|---|---|---|

| Hybrid Pyrazole Analogue (5s) | Anti-inflammatory (Paw Edema, 4h) | 76.56% | Ibuprofen | 79.23% | nih.gov |

| Hybrid Pyrazole Analogue (5u) | Anti-inflammatory (Paw Edema, 4h) | 78.09% | Ibuprofen | 79.23% | nih.gov |

| Hybrid Pyrazole Analogue (5s) | Analgesic (Acetic Acid Writhing) | 73.56% | Ibuprofen | 74.12% | nih.gov |

| Hybrid Pyrazole Analogue (5u) | Analgesic (Acetic Acid Writhing) | 73.72% | Ibuprofen | 74.12% | nih.gov |

| Thymol-Pyrazole Hybrid (8b) | COX-2 Inhibition (IC50) | 0.043 µM | Celecoxib | 0.045 µM | researchgate.net |

| 1,5-diaryl pyrazole (33) | Edema Inhibition | 39% | Celecoxib | 82% | frontiersin.org |

Antimicrobial Efficacy

The pyrazole scaffold is a versatile platform for the development of antimicrobial agents, with derivatives showing activity against a range of bacteria, fungi, and viruses. nih.govresearchgate.net

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Research has demonstrated that certain pyrazole derivatives possess significant antibacterial properties, particularly against Gram-positive bacteria. A series of pyrazole derivatives derived from 1,3-bisbenzoic acid were synthesized and tested, revealing potent growth inhibition of Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Two compounds from this series, 59 and 74, were highly effective against S. aureus with low minimum inhibitory concentration (MIC) values. nih.gov These compounds also showed a bactericidal effect and were able to moderately inhibit and destroy biofilms, which are often associated with persistent infections. nih.gov Furthermore, they exhibited a low tendency for resistance development in S. aureus and Enterococcus faecalis. nih.gov

Table 2: Antibacterial Activity of Pyrazole Derivatives against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| Tetrasubstituted pyrazole (79) | S. aureus | 0.78 | nih.gov |

| Tetrasubstituted pyrazole (79) | S. epidermidis | 0.78 | nih.gov |

| Tetrasubstituted pyrazole (79) | E. faecalis | 0.78 | nih.gov |

| Compound 59 | S. aureus (MRSA) | 0.78 | nih.gov |

| Compound 74 | S. aureus (MRSA) | 0.78 | nih.gov |

Antifungal and Antiviral Effects of Pyrazole Analogues

The pharmacological potential of pyrazole analogues extends to antifungal and antiviral applications. nih.govnih.gov Numerous pyrazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic fungi. For example, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were tested against several plant pathogenic fungi. nih.gov One isoxazolol pyrazole carboxylate derivative, 7ai, displayed strong antifungal activity against R. solani, with an efficacy greater than the commercial fungicide carbendazol. nih.gov Other pyrazole-4-carboxamide derivatives have been developed as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), a validated target for fungicides. acs.org

In the realm of antiviral research, pyrazole scaffolds have been identified as promising for developing therapeutics against various viruses, including those in the Flaviviridae family. nih.govfrontiersin.org Research on (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines identified them as a class of potent and selective inhibitors of human respiratory syncytial virus (RSV) replication. frontiersin.org Some of these derivatives also showed moderate activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). frontiersin.org

Anti-Cancer and Cytotoxic Applications

The pyrazole ring is a prominent feature in many compounds developed for cancer therapy. nih.govsrrjournals.com Derivatives have shown cytotoxic activity against a wide range of human cancer cell lines, operating through various mechanisms of action. nih.govresearchgate.net

Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives were found to have potent anti-proliferative activity against a broad spectrum of tumor cell lines. nih.gov One compound from this class selectively inhibited a human B-cell lymphoma cell line and demonstrated cell cycle arrest at the G0/G1 interphase. nih.gov

Other studies have highlighted the potential of different pyrazole derivatives. For instance, pyrazolo[3,4-b]pyridine analogs showed remarkable cytotoxicity toward HepG2 (liver), MCF7 (breast), and HeLa (cervical) cancer cells, with some compounds exhibiting lower toxicity to normal cells compared to the reference drug doxorubicin. nih.gov Similarly, indole (B1671886) derivatives linked to a pyrazole moiety displayed potent cancer inhibition against HCT116 (colon), MCF7, HepG2, and A549 (lung) cell lines, with some showing better activity than doxorubicin. nih.gov The mechanism for some of these compounds involves the inhibition of key cellular proteins like cyclin-dependent kinase 2 (CDK2). nih.gov

Table 3: Cytotoxic Activity of Pyrazole Derivatives Against Human Cancer Cell Lines

| Derivative Type | Cancer Cell Line | Activity (IC50) | Reference Drug | Reference Drug IC50 | Source |

|---|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine (57) | HepG2 (Liver) | 3.11 µM | Doxorubicin | 4.30 µM | nih.gov |

| Pyrazolo[3,4-b]pyridine (57) | MCF7 (Breast) | 4.91 µM | Doxorubicin | 5.17 µM | nih.gov |

| Indole-Pyrazole Hybrid (33) | HCT116 (Colon) | <23.7 µM | Doxorubicin | 24.7 µM | nih.gov |

| Indole-Pyrazole Hybrid (34) | MCF7 (Breast) | <23.7 µM | Doxorubicin | 64.8 µM | nih.gov |

| Pyrazole Carbaldehyde Deriv. (43) | MCF7 (Breast) | 0.25 µM | Doxorubicin | 0.95 µM | nih.gov |

| 1,5-Diaryl Pyrazole (T2) | A549 (Lung) | 31.49 µM | Cisplatin | 3.97 µM | mdpi.com |

| 1,5-Diaryl Pyrazole (T3) | A549 (Lung) | 40.14 µM | Cisplatin | 3.97 µM | mdpi.com |

Inhibition of Kinases and Receptor Tyrosine Kinases (e.g., EGFR, c-Met)

Derivatives of pyrazole have emerged as significant candidates in the quest for potent kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinases. These receptors are crucial in cell signaling pathways that regulate cell proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers.

Several studies have highlighted the potential of pyrazole-containing compounds as EGFR inhibitors. For instance, novel thiazolyl-pyrazoline derivatives have demonstrated significant EGFR inhibitory actions with IC50 values in the nanomolar range. Specifically, compounds have shown IC50 values of 83 nM, 262 nM, 171 nM, and 305 nM, which are comparable to the standard EGFR inhibitor erlotinib (B232) (IC50 = 57 nM). mdpi.com Other research has identified pyrazole-s-triazine hybrids with potent EGFR inhibitory activity, with IC50 values of 59.24 nM and 70.3 nM, rivaling that of tamoxifen (B1202) (IC50 = 69.1 nM). chula.ac.th Furthermore, some pyrazole derivatives have been investigated as dual inhibitors of both EGFR and other kinases, such as cyclin-dependent kinase 2 (CDK2), which could offer a multi-pronged approach to cancer therapy. nih.gov

The c-Met kinase is another important target in cancer therapy, and pyrazole derivatives have shown promise in this area as well. A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their c-Met kinase inhibitory activity. Two compounds from this series exhibited potent inhibition with IC50 values of 4.27 nM and 7.95 nM, comparable to the reference drug cabozantinib (B823) (IC50 = 5.38 nM). nih.gov Another study on pyridine-bioisosteres of cabozantinib, a known c-Met inhibitor, revealed a pyrazole-containing compound with an IC50 of 4.9 nM against c-Met kinase. researchgate.net The development of such potent c-Met inhibitors is crucial, as c-Met amplification is a known mechanism of acquired resistance to EGFR-targeted therapies.

Table 1: Inhibitory Activity of Pyrazole Derivatives against EGFR and c-Met Kinases

| Compound Class | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Thiazolyl-pyrazoline derivative | EGFR | 83 | mdpi.com |

| Thiazolyl-pyrazoline derivative | EGFR | 171 | mdpi.com |

| Thiazolyl-pyrazoline derivative | EGFR | 262 | mdpi.com |

| Thiazolyl-pyrazoline derivative | EGFR | 305 | mdpi.com |

| Pyrazole-s-triazine hybrid | EGFR | 59.24 | chula.ac.th |

| Pyrazole-s-triazine hybrid | EGFR | 70.3 | chula.ac.th |

| Pyrazolo[3,4-b]pyridine derivative | c-Met | 4.27 | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative | c-Met | 7.95 | nih.gov |

| Pyridine-bioisostere of Cabozantinib | c-Met | 4.9 | researchgate.net |

In Vitro and In Vivo Oncological Studies

The anticancer potential of derivatives of this compound has been investigated through a variety of in vitro and, to a lesser extent, in vivo studies. These compounds have been tested against a broad range of human cancer cell lines, demonstrating significant antiproliferative activity.

In vitro studies have shown that polysubstituted pyrazole derivatives can exhibit potent anticancer activity. For example, one such derivative displayed significant potency against a panel of 60 human tumor cell lines with a GI50 (concentration for 50% growth inhibition) mean-graph midpoint of 3.59 µM. semanticscholar.org Other pyrazole derivatives have shown high activity against specific cell lines, such as the non-small cell lung cancer cell line HOP-92 (GI50 of 1.61 µM and 1.65 µM for two different compounds) and the renal cancer cell line A498 (GI50 of 1.47 µM and 1.81 µM). semanticscholar.org Pyrazole derivatives linked to a pyridine (B92270) nucleus have also demonstrated promising anticancer activity, with one compound showing an IC50 of 4.2 µM against the human colon cancer cell line HCT-116. nih.gov Furthermore, pyrazole benzothiazole (B30560) hybrids have exhibited potent activity against several cancer cell lines, including HT29, PC3, A549, and U87MG, with IC50 values ranging from 3.17 to 6.77 µM. nih.gov

While in vitro data is abundant, in vivo studies are less common but equally important. A notable study on a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives found that one compound was orally bioavailable and well-tolerated in mice. researchgate.net This particular derivative demonstrated potent anti-proliferative activity against a select set of cancer cell types, including the human B-cell lymphoma cell line (BJAB), and induced cell cycle arrest at the G0/G1 interphase. researchgate.net The development of orally active anticancer agents is a significant goal in oncology, and these findings highlight the potential of pyrazole-propanoic acid derivatives in this regard.

Table 2: In Vitro Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Cell Line | Activity (µM) | Metric | Reference |

|---|---|---|---|---|

| Polysubstituted pyrazole | 60 cell line panel | 3.59 | GI50 (MG-MID) | semanticscholar.org |

| Polysubstituted pyrazole | HOP-92 (Non-small cell lung) | 1.61 | GI50 | semanticscholar.org |

| Polysubstituted pyrazole | HOP-92 (Non-small cell lung) | 1.65 | GI50 | semanticscholar.org |

| Polysubstituted pyrazole | A498 (Renal) | 1.47 | GI50 | semanticscholar.org |

| Polysubstituted pyrazole | A498 (Renal) | 1.81 | GI50 | semanticscholar.org |

| Pyrazole with pyridine nucleus | HCT-116 (Colon) | 4.2 | IC50 | nih.gov |

| Pyrazole benzothiazole hybrid | HT29 (Colon) | 3.17 - 6.77 | IC50 | nih.gov |

| Pyrazole benzothiazole hybrid | PC3 (Prostate) | 3.17 - 6.77 | IC50 | nih.gov |

| Pyrazole benzothiazole hybrid | A549 (Lung) | 3.17 - 6.77 | IC50 | nih.gov |

| Pyrazole benzothiazole hybrid | U87MG (Glioblastoma) | 3.17 - 6.77 | IC50 | nih.gov |

Other Significant Biological Activities

Anticonvulsant and Antidepressant Potentials

The therapeutic potential of pyrazole derivatives extends to the central nervous system, with numerous studies investigating their anticonvulsant and antidepressant properties. These activities are often evaluated using well-established animal models.

The anticonvulsant activity of pyrazole derivatives is typically assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. One study on pyrazolyl semicarbazones identified a compound with a promising anticonvulsant profile, exhibiting an ED50 (median effective dose) of 20.4 mg/kg in the sc-PTZ model. researchgate.net Another investigation into 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives revealed a compound with an ED50 of 62.14 mg/kg in the MES test and 75.59 mg/kg in the 6 Hz test. mdpi.com Furthermore, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides showed broad-spectrum anticonvulsant activity, with one compound demonstrating ED50 values of 49.6 mg/kg (MES), 31.3 mg/kg (6 Hz, 32 mA), and 67.4 mg/kg (scPTZ). nih.gov

In the realm of antidepressant research, the forced swimming test (FST) and tail suspension test (TST) are commonly employed to screen for potential antidepressant-like effects. Pyrazoline derivatives have shown significant antidepressant activity in these models. chula.ac.th For example, certain pyrazoline analogs demonstrated substantial efficacy in the FST and TST, suggesting their potential as antidepressant agents. chula.ac.th The mechanism of action for this antidepressant-like activity is often linked to the inhibition of monoamine oxidase-A (MAO-A). chula.ac.th

Table 3: Anticonvulsant and Antidepressant Activity of Pyrazole Derivatives

| Compound Class | Test Model | ED50/Activity | Reference |

|---|---|---|---|

| Pyrazolyl semicarbazone | sc-PTZ | 20.4 mg/kg | researchgate.net |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione | MES | 62.14 mg/kg | mdpi.com |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione | 6 Hz | 75.59 mg/kg | mdpi.com |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | MES | 49.6 mg/kg | nih.gov |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | 6 Hz (32 mA) | 31.3 mg/kg | nih.gov |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | scPTZ | 67.4 mg/kg | nih.gov |

| Pyrazoline analog | FST & TST | Significant antidepressant efficacy | chula.ac.th |

Enzyme Inhibition and Receptor Modulation (e.g., MAO, mGlu5, KAT II, CB1)

Derivatives of this compound have been shown to interact with a variety of enzymes and receptors, indicating a broad pharmacological profile.

Monoamine Oxidase (MAO) Inhibition: As mentioned previously, the antidepressant effects of some pyrazole derivatives are attributed to their ability to inhibit MAO-A. chula.ac.th In silico docking studies have shown that pyrazoline compounds have a strong affinity for the MAO-A target protein. chula.ac.th

Metabotropic Glutamate Receptor 5 (mGlu5) and Cannabinoid Receptor 1 (CB1) Modulation: Research has explored the interplay between CB1 and mGlu5 receptors, with pyrazole derivatives playing a key role. Rimonabant, a pyrazole-based CB1 receptor antagonist, has been studied in combination with mGlu5 antagonists. nih.gov These studies suggest that co-administration can modulate effects related to appetite and anxiety.

Kynurenine (B1673888) Aminotransferase II (KAT II) Inhibition: KAT II is an enzyme involved in the kynurenine pathway of tryptophan metabolism, and its inhibition is a potential therapeutic strategy for neurological disorders like schizophrenia. While direct studies on this compound derivatives are scarce, research on other heterocyclic compounds has identified potent KAT II inhibitors. For instance, heterocyclic cathinone (B1664624) derivatives have been designed as irreversible inhibitors of KAT II, with some compounds exhibiting sub-micromolar inhibitory activity (IC50 = 0.097 µM). nih.govnih.gov This suggests that the pyrazole scaffold could be a viable starting point for designing novel KAT II inhibitors.

Antioxidant and Anthelmintic Effects

Beyond their roles in oncology and neurology, pyrazole derivatives have also demonstrated notable antioxidant and anthelmintic properties.

Antioxidant Effects: The antioxidant potential of pyrazole derivatives is an area of active investigation. Certain pyrazole-containing compounds have been shown to act as xanthine (B1682287) oxidase inhibitors, which can contribute to their anticancer properties by reducing oxidative stress. One such derivative exhibited potent xanthine oxidase inhibitory activity with an IC50 of 0.83 µM. nih.gov

Anthelmintic Effects: Several studies have highlighted the potent anthelmintic activity of pyrazole derivatives. In particular, 1-methyl-1H-pyrazole-5-carboxamide derivatives have been identified as potent inhibitors of the parasitic nematode Haemonchus contortus. A phenotypic screen identified two such derivatives with IC50 values of 0.03 µM and 0.29 µM for the inhibition of larval development. researchgate.net Further optimization of these hits led to the discovery of even more potent compounds, with some inhibiting the development of the fourth larval (L4) stage at sub-nanomolar concentrations. researchgate.net

Table 4: Other Biological Activities of Pyrazole Derivatives

| Activity | Target/Model | IC50/EC50 | Reference |

|---|---|---|---|

| Xanthine Oxidase Inhibition | Xanthine Oxidase | 0.83 µM | nih.gov |

| Anthelmintic | Haemonchus contortus (larval development) | 0.03 µM | researchgate.net |

| Anthelmintic | Haemonchus contortus (larval development) | 0.29 µM | researchgate.net |

| KAT II Inhibition | Kynurenine Aminotransferase II | 0.097 µM | nih.govnih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2 5 Methyl 1h Pyrazol 1 Yl Propanoic Acid

Influence of Pyrazole (B372694) Ring Substitutions on Biological Activity

The pyrazole ring is a critical pharmacophore whose activity is finely tuned by its substituents. Modifications at various positions on this heterocyclic core directly impact the molecule's interaction with biological targets, altering its potency and spectrum of activity.

Impact of Methyl Group Position and Other Alkyl Substitutions on Efficacy

The position and nature of alkyl groups on the pyrazole ring are pivotal determinants of biological efficacy. In a series of herbicidal 4-amino-3,5-dichloro-6-(5-aryl-1H-pyrazol-1-yl)picolinic acids, which share a similar pyrazolyl-acid structure, the substituent at the 3-position of the pyrazole ring significantly influences activity.

The position of the methyl group is also crucial. While the target compound features a methyl group at the 5-position, related herbicidal compounds like 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate have demonstrated high efficacy. nih.gov This highlights that different positional isomers can exhibit potent biological activity, and the optimal placement of alkyl groups depends on the specific biological target and the rest of the molecular structure.

| Position | Substitution | Observed Impact on Herbicidal Activity | Reference |

| Pyrazole C3 | -CH₃ vs. -CHF₂ | Difluoromethyl often enhances activity over methyl, but is dependent on other substitutions. | mdpi.com |

| Pyrazole C3 | -CH₃, -CHF₂, -CF₃ | Substituents have a distinct but complex influence on inhibitory activity. | nih.gov |

| Pyrazole N1 & C3 | Dimethyl | High efficacy observed in certain quinclorac (B55369) derivatives. | nih.gov |

Halogenation Effects on Efficacy and Selectivity

Halogenation is a widely used strategy in medicinal and agrochemical chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, thereby influencing its biological activity.

In the context of pyrazole-based herbicides analogous to the subject compound, halogenation of an aryl ring attached to the pyrazole's 5-position has been extensively studied. The type of halogen (F, Cl, Br) and its position on the aryl ring (ortho, meta, para) are critical for efficacy. mdpi.comnih.gov

Research on 6-(5-aryl-pyrazol-1-yl)-2-picolinic acids demonstrated that compounds with halogen or methyl substituents at the ortho- (2-) or para- (4-) positions of the phenyl ring generally possess superior inhibitory activity compared to those with substitutions at the meta- (3-) position. mdpi.comnih.gov For example, a compound with a 4-chlorophenyl group at the C5-position of the pyrazole (Compound V-8 ) showed excellent post-emergence herbicidal activity. mdpi.com Similarly, another analog with a 2-bromophenyl group (Compound S070 ) exhibited very high inhibitory effects on weed root growth. nih.gov This indicates a clear preference for substitution at the ortho and para positions of the aryl ring. The introduction of these halogen atoms can enhance binding affinity to the target protein, potentially through favorable hydrophobic or halogen-bonding interactions. mdpi.com

| Compound Analogue | Aryl Ring Substitution (at Pyrazole C5) | Biological Activity Context | Finding | Reference |

| Picolinic Acid Series | 2-Br-phenyl | Inhibition of A. thaliana root growth | High potency observed. | nih.gov |

| Picolinic Acid Series | 4-Cl-phenyl | Post-emergence herbicidal activity | High efficacy against broadleaf weeds. | mdpi.com |

| Picolinic Acid Series | 3-Cl-phenyl | Inhibition of A. thaliana root growth | Generally lower activity compared to 2- or 4-substituted analogs. | mdpi.com |

| Picolinic Acid Series | 4-F-phenyl | Inhibition of A. thaliana root growth | Potent activity observed. | mdpi.com |

Role of the Propanoic Acid Chain in Modulating Bioactivity

The propanoic acid moiety is not merely a passive linker but an active contributor to the molecule's biological profile. Its length, branching, and stereochemistry are defining features that govern interactions with target enzymes or receptors and influence pharmacokinetic properties.

Stereochemical Considerations and Enantiomeric Purity in Biological Contexts

The propanoic acid chain introduces a chiral center at the alpha-carbon. It is a well-established principle in pharmacology and agrochemistry that enantiomers of a chiral molecule can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles. nih.govmdpi.com This is because biological systems, such as enzyme active sites and receptors, are themselves chiral environments. mdpi.com

One enantiomer (the eutomer) may fit perfectly into the binding site to elicit a biological response, while the other (the distomer) may bind with lower affinity or not at all. mdpi.com For many classes of herbicides, including those with α-aryloxypropanoic acid structures, the biological activity resides predominantly in one enantiomer, typically the (R)-enantiomer.

While specific enantiomeric data for 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is not detailed in the reviewed literature, the extensive precedent in related fields strongly suggests that its biological activity would be stereoselective. nih.gov The three-dimensional arrangement of the carboxyl group, the methyl group, and the pyrazole ring around the chiral center is critical. The enantiomer that presents these functional groups in the correct spatial orientation for optimal interaction with the target protein will be significantly more active. Therefore, enantiomeric purity is a crucial factor for maximizing efficacy and reducing the potential for off-target effects from the less active or inactive enantiomer.

Variations in Chain Length and Branching on Pharmacological Profile

The length of the alkanoic acid chain is a critical parameter for bioactivity. The prevalence of the propanoic acid (a three-carbon chain with the carboxyl group) moiety in many active pyrazole compounds suggests that it is an optimal length for positioning the crucial carboxyl group in relation to the pyrazole core for effective target binding.

While direct comparisons for the 2-(5-methyl-1H-pyrazol-1-yl)alkanoic acid series are limited, studies on other classes of herbicides provide relevant insights. For example, in a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives, it was found that herbicidal activity decreased as the carbon chain was extended. This finding supports the hypothesis that an optimal chain length exists for maximizing biological response.

An acetic acid (two-carbon) chain would bring the carboxyl group closer to the pyrazole ring, potentially causing steric hindrance or suboptimal orientation for binding. Conversely, a butanoic acid (four-carbon) chain or longer would increase the distance and flexibility, which could also disrupt the ideal binding conformation. The propanoic acid chain appears to provide a balanced combination of length and conformational rigidity, positioning the terminal carboxylate for essential interactions, such as hydrogen bonding or ionic interactions, within a receptor's active site.

Pharmacophore Elucidation and Design Principles for Novel Pyrazole Derivatives

A pharmacophore model represents the key three-dimensional arrangement of functional groups necessary for biological activity. Based on the SAR of this compound and its analogs, a general pharmacophore model for herbicidal activity can be proposed.

The essential features include:

A Heterocyclic Core (Pyrazole Ring): This serves as a central scaffold. The nitrogen atoms can act as hydrogen bond acceptors, and the ring itself provides a rigid structure to orient other functional groups. nih.gov

An Acidic Group (Carboxylic Acid): The carboxylate of the propanoic acid is crucial, likely forming key ionic or hydrogen-bond interactions with positively charged amino acid residues (like arginine or lysine) in the target protein's binding pocket. mdpi.com

A Hydrophobic Region: In many active analogs, an aryl or substituted aryl group is present, typically at the 5-position of the pyrazole. This region engages in hydrophobic or π-π stacking interactions within the active site. mdpi.comnih.gov The specific substitutions (e.g., halogens) on this ring fine-tune these interactions.

Specific Spatial Arrangement: The propanoic acid linker and the substitution pattern on the pyrazole ring ensure a precise three-dimensional geometry, placing the acidic group and hydrophobic regions at an optimal distance and orientation relative to each other.

Molecular docking studies on analogous 6-(pyrazolyl)-2-picolinic acid herbicides with their target, the auxin receptor F-box protein (AFB5), support this model. These studies show the picolinic acid moiety anchoring the molecule in the binding pocket while the substituted pyrazole-aryl portion occupies a more hydrophobic region, with substitutions on the aryl ring influencing the intensity of this binding. mdpi.com The design of novel derivatives should therefore focus on maintaining the core scaffold and the critical acidic function while optimizing the substitutions on the pyrazole and any appended aryl rings to enhance target-specific interactions.

Identification of Key Structural Features for Target Interaction

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer, and the development of AR antagonists is a key therapeutic strategy. nih.govresearchgate.net Through the strategic modification of lead compounds, researchers have identified several key structural features within the 5-methyl-1H-pyrazole core that are critical for effective interaction with the AR.